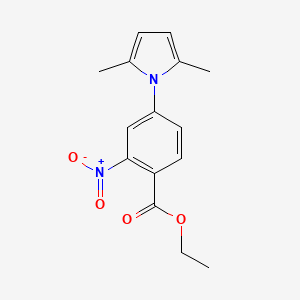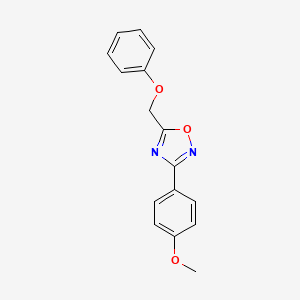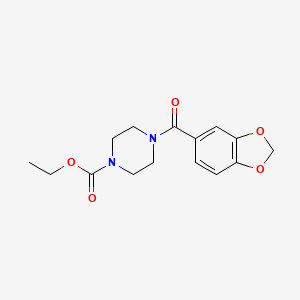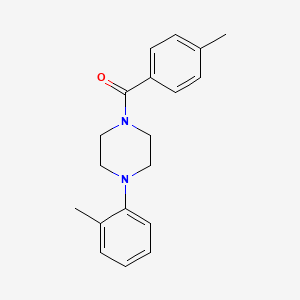![molecular formula C20H21ClN2O B5725846 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine is a chemical compound that has shown promising results in scientific research. This compound is a piperazine derivative that has been synthesized using various methods. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been reported to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Furthermore, it has been reported to inhibit the replication of certain viruses by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been reported to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal cells, and inhibit the replication of certain viruses. Furthermore, it has been reported to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits low toxicity in normal cells. Furthermore, it has been reported to exhibit potent anticancer, antifungal, and antiviral activities. However, there are also some limitations to its use in lab experiments. It is not soluble in water, which can make it difficult to use in certain assays. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the study of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine. One direction is to investigate its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections. Another direction is to investigate its mechanism of action in more detail, which could lead to a better understanding of its potential therapeutic applications. Furthermore, future studies could investigate its effects in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been reported in several research articles. The most common method involves the reaction of 1-benzylpiperazine with 2-chlorophenylacrylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been studied for its potential applications in various fields of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. Several studies have investigated its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections.
Propriétés
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19-9-5-4-8-18(19)10-11-20(24)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUOYHDEIBVPAS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)



![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)






![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)
